molecular formula C15H17NO4 B14274709 Ethyl 4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylate CAS No. 127572-59-2

Ethyl 4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylate

Cat. No.: B14274709
CAS No.: 127572-59-2
M. Wt: 275.30 g/mol
InChI Key: BXMIPSHBHFUGJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with an ethyl ester group and a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. This reaction proceeds through a condensation mechanism, forming the pyrrole ring. The reaction conditions often include refluxing the reactants in ethanol for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylate is unique due to its pyrrole ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

127572-59-2

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

ethyl 4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C15H17NO4/c1-4-20-15(17)12-7-11(9-16-12)10-5-6-13(18-2)14(8-10)19-3/h5-9,16H,4H2,1-3H3

InChI Key

BXMIPSHBHFUGJK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CN1)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.